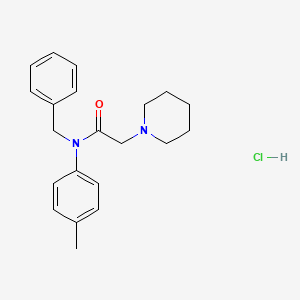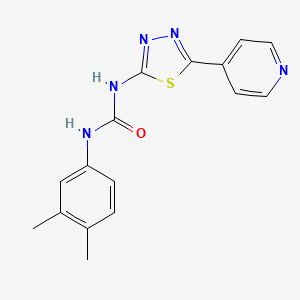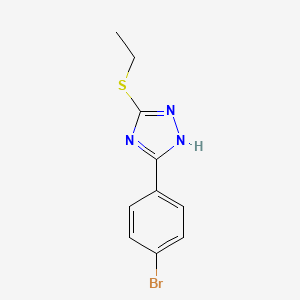
10-Methylheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylheptacosane is a methyl-branched hydrocarbon with the molecular formula C28H58. It is a type of long-chain alkane that is commonly found in the cuticular hydrocarbons of insects. These hydrocarbons play a crucial role in preventing desiccation and facilitating chemical communication among insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylheptacosane typically involves the alkylation of heptacosane with a methyl group. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as insect cuticles, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing catalytic hydrogenation and alkylation processes to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions: 10-Methylheptacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can be induced using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to saturate any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Scientific Research Applications
10-Methylheptacosane has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases, given its presence in biological samples.
Mechanism of Action
The mechanism of action of 10-Methylheptacosane in biological systems involves its interaction with specific receptors on the surface of insects. As a component of cuticular hydrocarbons, it plays a role in chemical signaling, influencing behaviors such as mating and aggregation. The molecular targets include chemoreceptors that detect the presence of the hydrocarbon, triggering a cascade of behavioral responses .
Comparison with Similar Compounds
- 13-Methylheptacosane
- 11-Methylheptacosane
- 9-Methylheptacosane
Comparison: 10-Methylheptacosane is unique in its specific methyl branching at the 10th carbon position, which influences its physical and chemical properties. Compared to 13-Methylheptacosane and 11-Methylheptacosane, it may exhibit different boiling points, melting points, and reactivity due to the position of the methyl group. This positional isomerism can affect its role in biological systems, particularly in its function as a pheromone or signaling molecule .
Properties
CAS No. |
927172-84-7 |
|---|---|
Molecular Formula |
C28H58 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
10-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-8-10-12-13-14-15-16-17-18-19-21-23-25-27-28(3)26-24-22-20-11-9-7-5-2/h28H,4-27H2,1-3H3 |
InChI Key |
VRGNKPWPCYXRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)
![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)
![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)


![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)

![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)

![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
